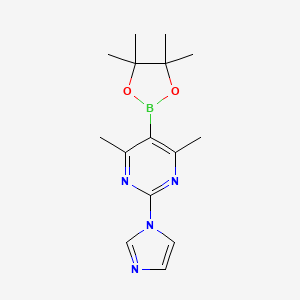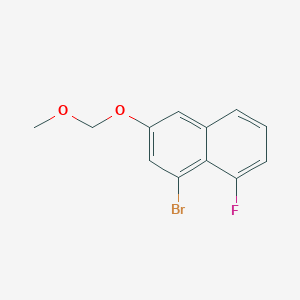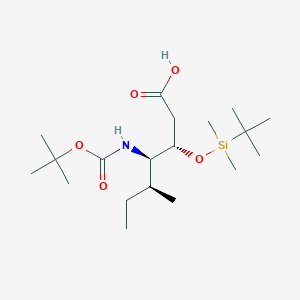
(3S,4R,5S)-4-((tert-Butoxycarbonyl)amino)-3-((tert-butyldimethylsilyl)oxy)-5-methylheptanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S,4R,5S)-4-((tert-Butoxycarbonyl)amino)-3-((tert-butyldimethylsilyl)oxy)-5-methylheptanoic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique stereochemistry and functional groups, which contribute to its reactivity and utility in synthetic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R,5S)-4-((tert-Butoxycarbonyl)amino)-3-((tert-butyldimethylsilyl)oxy)-5-methylheptanoic acid typically involves multiple steps, starting from simpler organic molecules. The process often includes protection and deprotection of functional groups, stereoselective reactions, and purification steps. Common reagents used in the synthesis include tert-butyl dimethylsilyl chloride for silylation and tert-butoxycarbonyl chloride for carbamoylation. Reaction conditions may involve the use of organic solvents like dichloromethane and bases such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated purification systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(3S,4R,5S)-4-((tert-Butoxycarbonyl)amino)-3-((tert-butyldimethylsilyl)oxy)-5-methylheptanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to remove protective groups or reduce specific functional groups.
Substitution: Commonly involves nucleophilic substitution reactions to replace functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve polar aprotic solvents like dimethyl sulfoxide and bases like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
(3S,4R,5S)-4-((tert-Butoxycarbonyl)amino)-3-((tert-butyldimethylsilyl)oxy)-5-methylheptanoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (3S,4R,5S)-4-((tert-Butoxycarbonyl)amino)-3-((tert-butyldimethylsilyl)oxy)-5-methylheptanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups and stereochemistry play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of signaling cascades.
類似化合物との比較
Similar Compounds
- (3S,4R,5S)-4-((tert-Butoxycarbonyl)amino)-3-hydroxy-5-methylheptanoic acid
- (3S,4R,5S)-4-amino-3-((tert-butyldimethylsilyl)oxy)-5-methylheptanoic acid
Uniqueness
(3S,4R,5S)-4-((tert-Butoxycarbonyl)amino)-3-((tert-butyldimethylsilyl)oxy)-5-methylheptanoic acid is unique due to its specific combination of protective groups and stereochemistry, which confer distinct reactivity and stability compared to similar compounds. This uniqueness makes it valuable in specialized synthetic applications and research contexts.
特性
分子式 |
C19H39NO5Si |
|---|---|
分子量 |
389.6 g/mol |
IUPAC名 |
(3S,4R,5S)-3-[tert-butyl(dimethyl)silyl]oxy-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid |
InChI |
InChI=1S/C19H39NO5Si/c1-11-13(2)16(20-17(23)24-18(3,4)5)14(12-15(21)22)25-26(9,10)19(6,7)8/h13-14,16H,11-12H2,1-10H3,(H,20,23)(H,21,22)/t13-,14-,16+/m0/s1 |
InChIキー |
LQDVZCJICIDDAN-OFQRWUPVSA-N |
異性体SMILES |
CC[C@H](C)[C@H]([C@H](CC(=O)O)O[Si](C)(C)C(C)(C)C)NC(=O)OC(C)(C)C |
正規SMILES |
CCC(C)C(C(CC(=O)O)O[Si](C)(C)C(C)(C)C)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


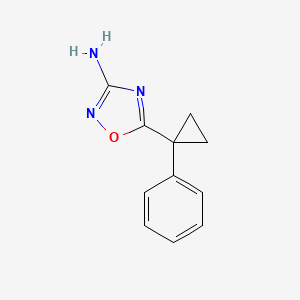
![4-bromo-1-methyl-6-nitrobenzo[cd]indol-2(1H)-one](/img/structure/B15281366.png)
![({4-[(Difluoromethyl)sulfanyl]phenyl}carbamoyl)methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B15281374.png)
![7-(2-chloro-6-fluorophenyl)-3-methyl-5-oxo-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-b]pyridine-6-carbonitrile](/img/structure/B15281385.png)
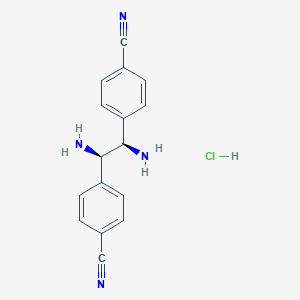
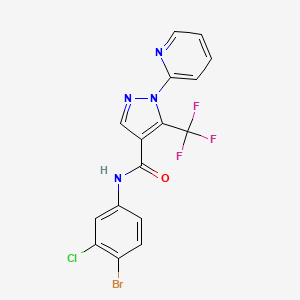
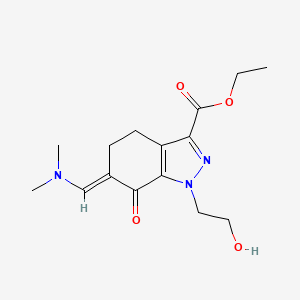

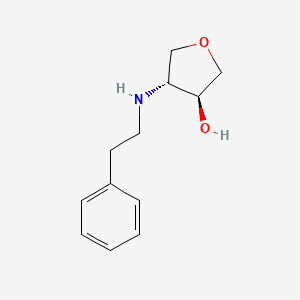

![6-[(E)-2-(4-methoxyphenyl)ethenyl]-3-[1-(methylsulfonyl)piperidin-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281427.png)
